molecular formula C7H8O3S B179499 3-Methylbenzenesulfonic acid CAS No. 617-97-0

3-Methylbenzenesulfonic acid

Cat. No. B179499
CAS RN: 617-97-0
M. Wt: 172.2 g/mol
InChI Key: JDQDSEVNMTYMOC-UHFFFAOYSA-N
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Description

3-Methylbenzenesulfonic acid, also known as m-toluenesulfonic acid, is a compound with the molecular formula C7H8O3S . It has a molecular weight of 172.20 g/mol . This compound is often used in the synthesis of pharmaceuticals .


Molecular Structure Analysis

The InChI code for 3-Methylbenzenesulfonic acid is InChI=1S/C7H8O3S/c1-6-3-2-4-7(5-6)11(8,9)10/h2-5H,1H3,(H,8,9,10) . Its canonical SMILES is CC1=CC(=CC=C1)S(=O)(=O)O . These codes provide a textual representation of the compound’s molecular structure .


Physical And Chemical Properties Analysis

3-Methylbenzenesulfonic acid has a molecular weight of 172.20 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . Its Rotatable Bond Count is 1 . The Exact Mass and Monoisotopic Mass are both 172.01941529 g/mol . The Topological Polar Surface Area is 62.8 Ų . The Heavy Atom Count is 11 .

Scientific Research Applications

  • Fatty Acid Analysis in Fruits 3-Methylbenzenesulfonic acid derivatives are used in the analysis of fatty acids in fruits, such as those of Lycium ruthenicum Murr. A study demonstrated the use of 4-methylbenzenesulfonic acid (a derivative of 3-methylbenzenesulfonic acid) for pre-column derivatization in the analysis process. This method offers high sensitivity and selectivity, making it useful for food, medicine, and health product research (Hu, 2014).

  • Dye Synthesis 3-Methylbenzenesulfonic acid is employed in the synthesis of dye intermediates. A study used a gaseous sulfur trioxide sulfonation method with this acid to create dye intermediates, showcasing its utility in the textile industry (Shen Han-xi, 2011).

  • Catalysis in Organic Synthesis This acid derivative has been applied as a catalyst in organic synthesis. For instance, it facilitated the Fischer Indole Synthesis, offering an efficient and environmentally friendly approach (Yulin Hu, D. Fang, & Dong‐sheng Li, 2016). Another example is its use in the synthesis of polysubstituted pyrroles, contributing to advancements in pharmaceutical and material science (Yin Zheng, Y. Wang, & Zhenghong Zhou, 2015).

  • Fuel Cell Technology In the field of energy, 4-methylbenzenesulfonic acid, a derivative of 3-methylbenzenesulfonic acid, has been explored as a proton-conducting component in fuel-cell membranes. Its use demonstrates potential in improving the efficiency and sustainability of fuel cell technologies (K. A. Said, Haining Zhang, & M. Pan, 2015).

  • Molecular Structure Studies The structural and electronic properties of benzenesulfonic acid derivatives have been the subject of research, providing insights into the effects of substituents on molecular geometry and stability. Such studies are crucial in understanding the behavior of these compounds in various applications (N. Giricheva, G. Girichev, M. Fedorov, & S. Ivanov, 2013).

  • Chemical Oxidation Processes Research into chemical oxidation processes has included the use of 4-methylbenzenesulfonic acid. This work informs the development of more efficient and environmentally friendly chemical production methods (Wang Zun-yao, 2004).

properties

IUPAC Name

3-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S/c1-6-3-2-4-7(5-6)11(8,9)10/h2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDQDSEVNMTYMOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50860555
Record name m-Toluenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50860555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylbenzenesulfonic acid

CAS RN

617-97-0
Record name 3-Methylbenzenesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=617-97-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name m-Toluenesulfonic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name m-Toluenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50860555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylbenzene-1-sulfonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name M-TOLUENESULFONIC ACID
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
55
Citations
SD Morrett, DF Swinehart - The Journal of Physical Chemistry, 1963 - ACS Publications
… Eastman White Label 4-amino-3-methylbenzenesulfonic acid was recrystallized three times from water. The compound fresh from the bottle turned distilledwater a yellowish pink color …
Number of citations: 2 pubs.acs.org
PJ Conn, DF Swinehart - The Journal of Physical Chemistry, 1965 - ACS Publications
1435.05/+ 0.0037197 F—2.2893 expresses the experimental data as a function of the temperature with a standard deviation of 0.00029 in—log K for 11 experimental points. The …
Number of citations: 4 pubs.acs.org
M Contzen, RM Wittich, HJ Knackmuss… - FEMS microbiology …, 1996 - academic.oup.com
A benzene 1,3-disulfonate degrading mixed bacterial culture was isolated from the River Elbe downstream of Hamburg. The mixed culture was composed of five different bacterial …
Number of citations: 19 academic.oup.com
Y Lu, DR Phillips, L Lu, IR Hardin - Journal of Chromatography A, 2008 - Elsevier
… /z 187 are identified as 3-methylbenzenesulfonic acid and 3-… chemical, its isomer, 3-methylbenzenesulfonic acid, is not … and m/z 187 are 3-methylbenzenesulfonic acid and 3-methyl-4-…
Number of citations: 25 www.sciencedirect.com
A Brändström, G STRANDLUND - Acta Chem. Scand. B, 1978 - researchgate.net
… Suppose that we have a solution of 4-methoxy-3-methylbenzenesulfonic acid in sulfuric acid and wish to extract at least 90 %, of the acid with an equal portion of 1,1,2,2-tetra…
Number of citations: 66 www.researchgate.net
A Brändström, G Strandlund, M Hotokka… - Acta Chem. Scand …, 1978 - actachemscand.org
… Suppose that we have a solution of 4-methoxy-3-methylbenzenesulfonic acid in sulfuric acid and wish to extract at least 90 % of the acid with an equal portion of 1,1,2,2-tetra…
Number of citations: 7 actachemscand.org
P Kebarle - The Journal of Physical Chemistry, 1963 - ACS Publications
… Thepresent paper reports experimental data for the determination of the ionization constant of 4-amino-3-methylbenzenesulfonic acid. All these acids are zwitterions with large charge …
Number of citations: 4 pubs.acs.org
MZ bin Hussein, AH Yahaya, M Shamsul, HM Salleh… - Materials Letters, 2004 - Elsevier
… Acid fuchsin (AF), or 2-amino-5-[(4-amino-3-sulfophenyl)(4-imino-3-sulfo-2,5-cyclohexadien-1-ylidene)methyl]-3-methylbenzenesulfonic acid, is an organic dye (CI 42685) and has a …
Number of citations: 39 www.sciencedirect.com
L Qiu, MD Psimos, RG Cooks - Journal of the American Society for …, 2022 - ACS Publications
… This ion was determined by MS/MS to be the deprotonated form of 4-hydroxy-3-methylbenzenesulfonic acid (2), as shown by the characteristic SO 2 and SO 3 losses and the formation …
Number of citations: 21 pubs.acs.org
HRW Ansink, EJD Graaf, E Zelvelder… - Canadian journal of …, 1993 - cdnsciencepub.com
The sulfonation of benzene-SO 2 X (X = CH 3 , OCH 3 , OH, and Cl) and of 1- and 2-naphthalene-SO 2 X (X = CH 3 , OCH 3 , and Cl) with sulfur trioxide in nitromethane as solvent has …
Number of citations: 6 cdnsciencepub.com

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